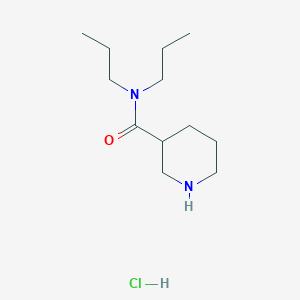
Methyl 2-(2,6-dimethoxyphenyl)acetate
Descripción general
Descripción
Methyl 2-(2,6-dimethoxyphenyl)acetate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl 2-(2,6-dimethoxyphenyl)acetate consists of a methyl ester group attached to a phenyl ring, which is substituted with two methoxy groups .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 2-(2,6-dimethoxyphenyl)acetate are not available, a related compound, Bis(2,6-dimethoxyphenyl)methanol, has been studied. It was found to react in various organic solvents in the presence of an acid to give different products .Physical And Chemical Properties Analysis
Methyl 2-(2,6-dimethoxyphenyl)acetate is a solid substance at room temperature . It has a molecular weight of 210.23 .Aplicaciones Científicas De Investigación
Enzymatic Antioxidant Synthesis
Research by Adelakun et al. (2012) demonstrates the enzymatic modification of 2,6-dimethoxyphenol, a related phenolic compound, utilizing laccase to produce dimers with significantly higher antioxidant capacity. This process highlights the potential for creating bioactive compounds with enhanced properties, indicating a pathway that could potentially involve derivatives like Methyl 2-(2,6-dimethoxyphenyl)acetate in similar applications for producing antioxidants with improved efficacy (Adelakun et al., 2012).
Organic Synthesis and Chemical Transformations
In the domain of organic chemistry, several studies focus on the synthesis and transformation of compounds bearing the 2,6-dimethoxyphenyl motif. For instance, the work on the preparation of specific esters through Grignard reactions demonstrates the versatility of these motifs in synthetic chemistry, serving as intermediates for more complex molecules. Such methodologies could be applicable to or inspired by the transformations of Methyl 2-(2,6-dimethoxyphenyl)acetate for the synthesis of drug intermediates or other valuable chemicals (Min, 2015).
Biological Activities and Application Potential
The synthesis and investigation of compounds structurally related to Methyl 2-(2,6-dimethoxyphenyl)acetate reveal a broad spectrum of biological activities, including antioxidant properties and the potential for medical application. For example, the exploration of dimethoxyphenol derivatives and their oxidase activities suggest a foundational role in developing bioactive molecules with potential therapeutic applications. These activities emphasize the importance of such compounds in research focused on discovering new drugs or biological agents (Solano et al., 2001).
Material Science and Polymer Research
Additionally, the development of hyperbranched aromatic polyimides from precursors related to the dimethoxyphenyl group illustrates the compound's relevance in material science. This application underscores the versatility of Methyl 2-(2,6-dimethoxyphenyl)acetate derivatives in creating advanced materials with specific properties, such as solubility and molecular weight customization, for industrial and technological applications (Yamanaka, Jikei, & Kakimoto, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(2,6-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-5-4-6-10(14-2)8(9)7-11(12)15-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKNYVDHXZQZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298107 | |
| Record name | Methyl 2,6-dimethoxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,6-dimethoxyphenyl)acetate | |
CAS RN |
55954-26-2 | |
| Record name | Methyl 2,6-dimethoxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55954-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dimethoxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)


![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)



![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)

![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)

